molecular formula C11H20N2O2 B13344408 tert-Butyl 1,6-diazaspiro[2.5]octane-6-carboxylate

tert-Butyl 1,6-diazaspiro[2.5]octane-6-carboxylate

Cat. No.: B13344408
M. Wt: 212.29 g/mol
InChI Key: XWQLTHTZTTXYLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 1,6-diazaspiro[2.5]octane-6-carboxylate is a chemical compound with the molecular formula C11H19NO3. It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1,6-diazaspiro[2.5]octane-6-carboxylate typically involves the reaction of tert-butylamine with a suitable spirocyclic precursor. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and more efficient purification methods to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1,6-diazaspiro[2.5]octane-6-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

tert-Butyl 1,6-diazaspiro[2.5]octane-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 1,6-diazaspiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets. It can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved in its action depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
  • tert-Butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate

Uniqueness

tert-Butyl 1,6-diazaspiro[2.5]octane-6-carboxylate is unique due to its spirocyclic structure, which imparts specific chemical properties and reactivity.

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl 1,6-diazaspiro[2.5]octane-6-carboxylate

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-6-4-11(5-7-13)8-12-11/h12H,4-8H2,1-3H3

InChI Key

XWQLTHTZTTXYLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.